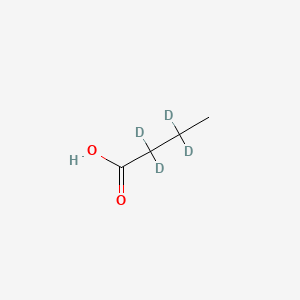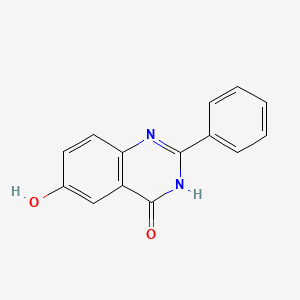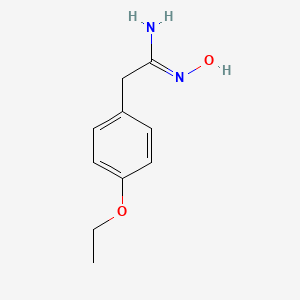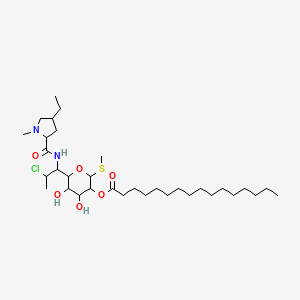
Clindamycin B Palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin B Palmitate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and certain protozoans. This compound is often used in oral suspensions due to its improved taste and stability compared to clindamycin hydrochloride .
准备方法
Synthetic Routes and Reaction Conditions
Clindamycin B Palmitate is synthesized by esterification of clindamycin with palmitic acid. The process involves the protection of hydroxyl groups on clindamycin, followed by esterification with palmitic acid in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving clindamycin in a suitable solvent, followed by the addition of palmitic acid and a catalyst. The mixture is then heated to promote esterification. After the reaction is complete, the product is purified through crystallization and filtration .
化学反应分析
Types of Reactions
Clindamycin B Palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield clindamycin and palmitic acid.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Substitution: The chlorine atom in the clindamycin moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Clindamycin and palmitic acid.
Oxidation: Clindamycin sulfoxide and clindamycin sulfone.
Substitution: Various substituted clindamycin derivatives.
科学研究应用
Clindamycin B Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies on bacterial resistance and the mechanism of action of antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Used in the formulation of oral suspensions and other pharmaceutical preparations
作用机制
Clindamycin B Palmitate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting the elongation of the peptide chain. This action is similar to that of macrolide antibiotics. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
相似化合物的比较
Similar Compounds
Clindamycin Hydrochloride: Another derivative of clindamycin, used in various forms including oral capsules and topical solutions.
Lincomycin: The parent compound from which clindamycin is derived.
Erythromycin: A macrolide antibiotic with a similar mechanism of action
Uniqueness
Clindamycin B Palmitate is unique due to its improved taste and stability, making it more suitable for oral suspensions, especially for pediatric use. Its ester form also allows for better absorption and bioavailability compared to other clindamycin derivatives .
属性
分子式 |
C33H61ClN2O6S |
|---|---|
分子量 |
649.4 g/mol |
IUPAC 名称 |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |
InChI 键 |
LSOHVGOQENSEGU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


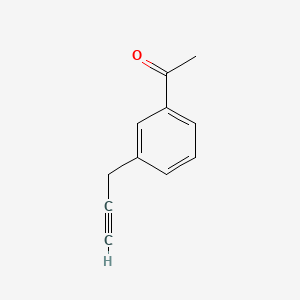

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
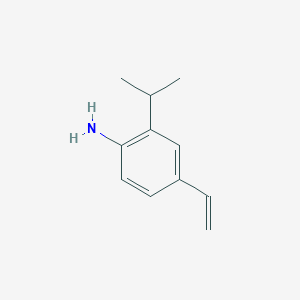


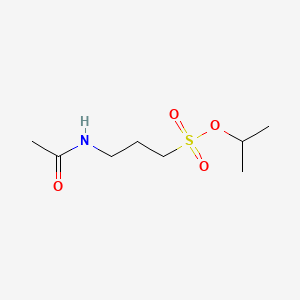
![(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)

